molecular formula C11H8ClN3O2S B14144672 Imidazo(2,1-b)thiazole, 6-(chlorophenyl)-2,3-dihydro-5-nitro- CAS No. 96125-77-8

Imidazo(2,1-b)thiazole, 6-(chlorophenyl)-2,3-dihydro-5-nitro-

Cat. No.: B14144672
CAS No.: 96125-77-8
M. Wt: 281.72 g/mol
InChI Key: BZISKZANLKDQHP-UHFFFAOYSA-N
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Description

Imidazo(2,1-b)thiazole, 6-(chlorophenyl)-2,3-dihydro-5-nitro- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes an imidazo-thiazole core substituted with a chlorophenyl group and a nitro group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable candidate for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo(2,1-b)thiazole, 6-(chlorophenyl)-2,3-dihydro-5-nitro- typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-aminothiazole with α-halocarbonyl compounds under mild conditions. The reaction proceeds through a series of steps including amine-induced N-deprotection, oxidative aminocarbonylation, and intramolecular cyclization .

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted synthesis, which offers the advantages of reduced reaction times and higher yields. This method involves the use of 2-aminobenzothiazole and N-alkylated 2-aminobenzo[d]oxazole as starting materials, with the reactions carried out under catalyst-free conditions in green media .

Chemical Reactions Analysis

Types of Reactions

Imidazo(2,1-b)thiazole, 6-(chlorophenyl)-2,3-dihydro-5-nitro- undergoes various chemical reactions including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under mild conditions, often in the presence of a base or acid catalyst .

Major Products

The major products formed from these reactions include various substituted imidazo-thiazole derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Imidazo(2,1-b)thiazole, 6-(chlorophenyl)-2,3-dihydro-5-nitro- stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potent anticancer activity make it a valuable compound for further research and development .

Properties

CAS No.

96125-77-8

Molecular Formula

C11H8ClN3O2S

Molecular Weight

281.72 g/mol

IUPAC Name

6-(2-chlorophenyl)-5-nitro-2,3-dihydroimidazo[2,1-b][1,3]thiazole

InChI

InChI=1S/C11H8ClN3O2S/c12-8-4-2-1-3-7(8)9-10(15(16)17)14-5-6-18-11(14)13-9/h1-4H,5-6H2

InChI Key

BZISKZANLKDQHP-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=NC(=C(N21)[N+](=O)[O-])C3=CC=CC=C3Cl

Origin of Product

United States

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